molecular formula C9H8O B058226 2-Indanone CAS No. 615-13-4

2-Indanone

Cat. No. B058226
CAS RN: 615-13-4
M. Wt: 132.16 g/mol
InChI Key: UMJJFEIKYGFCAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Indanone involves several methods, utilizing different starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. Among the various synthetic approaches, more than 100 methods have been developed and described in the literature from 1926 to 2017. These methods are crucial for producing this compound and its derivatives, which are known for their broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential in treating neurodegenerative diseases, as well as being effective insecticides, fungicides, and herbicides (Turek et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound is pivotal in determining its chemical reactivity and biological activities. The compound is characterized by a cyclopentane ring fused with a phenyl group, which significantly influences its electronic distribution and, consequently, its reactivity. Although specific studies on the molecular structure analysis of this compound were not directly found, the general understanding of fused ring systems like 1-Indanones provides insights into the structural aspects that govern the compound's properties and reactivity.

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its versatile reactivity profile. It serves as a valuable intermediate in the synthesis of heterocyclic compounds, as demonstrated by its involvement in producing a wide range of synthetically useful and novel heterocyclic systems. The reactivity of 1-phenyl-2-thiocyanatoethanone, for instance, underscores the potential of this compound derivatives in creating diverse heterocyclic compounds (Gouda, 2013).

Scientific Research Applications

  • Synthesis and Quantum Chemical Study of Arylidene Indanones :

    • Research Focus: Synthesis of novel arylidene indanones for therapeutic applications.
    • Key Findings: These compounds are characterized using various spectroscopic methods and theoretical studies.
    • Implications: This study highlights the potential of indanone derivatives in material science and therapeutic fields (Shinde et al., 2020).
  • Biological Activities of Indanones :

    • Research Focus: Examining the pharmacological activities of indanone compounds.
    • Key Findings: Indanone is integral in medicinal chemistry, with applications in treating diseases like Alzheimer's.
    • Implications: This review emphasizes the significance of indanone in developing various therapeutic agents (Patil et al., 2017).
  • Anti-inflammatory Applications :

    • Research Focus: Developing 2-benzylidene-1-indanone derivatives for acute lung injury treatment.
    • Key Findings: These compounds show significant anti-inflammatory activity and potential therapeutic benefits.
    • Implications: This study provides a pathway for new anti-inflammatory drugs using indanone scaffolds (Xiao et al., 2018).
  • Dimerization of 2-Benzylidene-1-indanone :

    • Research Focus: Investigating the dimerization process of a specific indanone compound.
    • Key Findings: The study details the conditions and outcomes of the dimerization process.
    • Implications: Offers insights into the chemical behavior of indanone derivatives (Berthelette et al., 1997).
  • Synthesis and Characterization of 5-Trifluoromethyl-2-indanone :

    • Research Focus: Synthesis of a specific trifluoromethyl indanone variant.
    • Key Findings: The compound shows potential in various fields, including medicine and pesticides.
    • Implications: Highlights the versatility of indanone derivatives in different sectors (Qian, 2014).

Mechanism of Action

Target of Action

2-Indanone, also known as β-Hydrindone , is a prominent motif found in numerous natural products and pharmaceuticals . It has been reported that this compound and its derivatives have been explored as inhibitors of cholinesterases , which play a crucial role in the treatment of Alzheimer’s disease . The primary target of this compound is the enzyme cyclooxygenase (COX) , which is responsible for prostaglandin synthesis .

Mode of Action

This compound interacts with its primary target, COX, by inhibiting its activity . This inhibition is achieved through the action of the indanone derivative CGP 28238, a sulfonamide exhibiting selective inhibition of COX-2 with no effect on COX-1 . This selective inhibition contributes to the compound’s excellent gastrointestinal safety .

Biochemical Pathways

The inhibition of COX by this compound affects the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in inflammation, pain, and other physiological processes. By inhibiting COX, this compound reduces the production of prostaglandins, thereby potentially alleviating symptoms associated with conditions like inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation due to its inhibition of prostaglandin synthesis . Additionally, some indanone-chalcone derivatives have shown remarkable inhibitory activities against acetylcholinesterase and self-induced Aβ1–42 aggregation, which are key factors in Alzheimer’s disease .

Safety and Hazards

2-Indanone should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Recent research has focused on the synthesis of 2-Indanone derivatives for potential use as antitumor agents . The development of safer and more effective anticancer drugs is a current area of interest .

properties

IUPAC Name

1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJJFEIKYGFCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052288
Record name 1,3-Dihydro-2H-inden-2-one
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

615-13-4
Record name 2-Indanone
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Record name 2H-Inden-2-one, 1,3-dihydro-
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Record name 2H-Inden-2-one, 1,3-dihydro-
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Record name 1,3-Dihydro-2H-inden-2-one
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Record name Indan-2-one
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Record name 2H-INDEN-2-ONE, 1,3-DIHYDRO-
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Synthesis routes and methods I

Procedure details

(The following representative procedure is taken from Ragan et al., Org. Process Res. Dev. 2003, 7, 155–160). 2-Vinyl-indan-2-ol (15.0 g, 93.6 mmol) was dissolved in 150 mL MeOH, cooled to −78° C., and treated with a stream of ozone generated from O2. The dark solution became lighter in color after ca. 15 min, and HPLC analysis indicated consumption of starting material. Oxygen was bubbled through the solution for 5 min, then a stream of nitrogen was bubbled through for 30 min. A slurry of NaHSO3 (19.5 g, 187 mmol) in 15 mL water was then added, and the mixture was allowed to gradually warm to room temperature. After 30 min, a starch-Kl strip tested negative for peroxides. The slurry was then heated to 60° C. for 30 min to complete formation of the bisulfite adduct. After cooling to room temperature and stirring for 2 h, the resulting solids were collected and rinsed with methanol (2×30 mL), to provide the desired product as a while powder (16.2 g, 61% yield from 2-indanone). Combustion analysis of this material indicated 56% purity (Anal. Calcd for C10H11SO5Na: C, 45.1; H, 4.2. Found: C, 25.2; H, 2.6). Recrystallization from 10 volumes of water provided analytically pure material in 47% recovery (8.01 g recrystallized from 80 mL water, isolated 3.75 g analytically pure 2):
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15 g
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19.5 g
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Synthesis routes and methods II

Procedure details

A suspension of anhydrous cerium chloride (40.60 g, 164.7 mmol) in THF(250 mL) was stirred at room temperature for 2 hours under nitrogen. p-Tolylmagnesium bromide (100.0 mL of 1.0M solution in diethyl ether, 100.0 mmol) was added at 0° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature overnight (12 h). It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. Kugelrohr distillation yielded 2.94 g of 2-indanone (110° C./0.3 mm Hg) and 17.27 g of 2-(p-tolyl)-2-indanol (160° C./0.3 mm Hg) in solid form. 1H-N.M.R. (CDCl3) d 2.17 (br s, 1H), d 2.35 (s, 3H), d 3.22 (d, J=16.2 Hz, 2H), d 3.50 (d, J=16.2 Hz, 2H), d 7.15-7.30 (m, 6H), d 7.45(br d, J=7.1 Hz, 2H).
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40.6 g
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14.21 g
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20 mL
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aqueous hydrochloric solution
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Synthesis routes and methods III

Procedure details

A suspension of anhydrous cerium chloride (40.60 g, 164.7 mmol) in THF(250 mL) was stirred at room temperature for 2 hours under nitrogen. o-Tolylmagnesium bromide (70.0 mL of 2.0M solution in diethyl ether, 140.0 mmol) was added at 0° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature overnight (12 h). It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. Kugelrohr distillation (120° C./0.3 mm Hg) yielded 4.0 g of 2-indanone and 10.38 g of 2-(o-tolyl)-2-indanol in solid form. 1 H-N.M.R. (CDCl3) d 2.13 (br s, 1H), d 2.52(s, 3H), d 3.36 (d, J=16.2 Hz, 2H), d 3.63 (d, J=16.2 Hz, 2H), d 7.15-7.62 (m, 8H)
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40.6 g
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250 mL
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70 mL
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14.21 g
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20 mL
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aqueous hydrochloric solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Indanone
Reactant of Route 2
2-Indanone
Reactant of Route 3
Reactant of Route 3
2-Indanone
Reactant of Route 4
2-Indanone
Reactant of Route 5
2-Indanone
Reactant of Route 6
2-Indanone

Q & A

Q1: What is the molecular formula and weight of 2-indanone?

A1: The molecular formula of this compound is C9H8O, and its molecular weight is 132.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound has been characterized using infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] The rotational spectrum of this compound has also been analyzed. []

Q3: Are there any notable features in the IR spectrum of this compound?

A3: Yes, the IR spectrum of this compound exhibits a characteristic carbonyl (C=O) stretching band. [, , ] In cycloketones like this compound, the position of this band is influenced by ring strain. []

Q4: What are some synthetic routes to this compound and its derivatives?

A4: this compound can be synthesized through various methods, including:

  • Acid-catalyzed cyclization: This approach has been used to prepare isotruxene from 1-indanone and this compound. []
  • [4 + 1] Annulation reactions: (Trialkylsilyl)arylketenes react with (trimethylsilyl)diazomethane to form this compound derivatives. []
  • Ruthenium-catalyzed cyclization: (o-Ethynyl)phenyl epoxides undergo cyclization in the presence of a ruthenium catalyst to form 2-naphthols or 1-alkylidene-2-indanones, depending on the epoxide substituents. The reaction involves a novel oxygen transfer from the epoxide to its terminal alkyne. []
  • Pt-catalyzed Rautenstrauch reaction: This method utilizes propargyl carbonates to create functionalized indene derivatives, which can be further transformed into 2-indanones through a Rautenstrauch/Tsuji-Trost reaction. []

Q5: How can this compound be used as a building block for other compounds?

A5: this compound serves as a versatile starting material for various compounds, including:

  • Indenoporphyrins: These highly modified porphyrins can be synthesized starting from this compound. The process involves Knorr-type reactions to form indenopyrroles, followed by several steps to ultimately yield the indenoporphyrin. []
  • Benz[b]Indeno[1,2-e]Pyran-11(6H)-Ones and Benz[b]Indeno[1,2-e]Thiopyran-11(6H)-One: These fused-ring structures can be synthesized through the reaction of dilithiated this compound with lithiated methyl salicylates or lithiated methyl thiosalicylate. []

Q6: Can this compound undergo biotransformation?

A6: Yes, this compound can be biotransformed by certain bacteria.

  • Naphthalene dioxygenase (NDO): Pseudomonas sp. strain 9816/11, which expresses NDO, oxidizes this compound to 2-hydroxy-1-indanone. []
  • Toluene dioxygenase (TDO): P. putida F39/D cells expressing TDO, convert this compound to (S)-2-hydroxy-1-indanone with high enantiomeric excess. []
  • Arthrobacter sp. strain F101: This strain further metabolizes this compound to 3-isochromanone. []

Q7: What is significant about the microbial oxidation of this compound?

A7: The microbial oxidation of both 1-indanone and this compound by NDO and TDO proceeds through a monooxygenation mechanism, incorporating a single oxygen atom from molecular oxygen. This is notable because it provides a direct route to specific hydroxyindanone products, potentially offering an alternative to chemical synthesis. []

Q8: What is the pKa of this compound and what does it indicate about its chemical reactivity?

A8: The pKa of this compound in DMSO is 17.64. [] This value provides information about the acidity of the benzylic protons and the ability of the this compound anion to delocalize negative charge.

Q9: How does the structure of this compound influence its anion's charge delocalization?

A9: Compared to the anions of 2-tetralone and 2-benzosuberone, the this compound anion exhibits greater delocalization of negative charge into the aromatic ring. This is attributed to the structural constraints of the five-membered ring, which encourages a more planar conformation and better orbital overlap, even though it increases internal strain. []

Q10: How does this compound behave under photochemical conditions?

A10: this compound, when exposed to UV light, can generate o-xylylene through a photochemical reaction. [] This process has been studied using techniques like two-pulse fluorescence and transient absorption spectroscopy. []

Q11: What happens when 1-hydroxy-2-indanones are irradiated with UV light?

A11: Irradiating 1-hydroxy-2-indanones leads to the formation of photoenols, which are intermediates that can undergo further reactions to yield various products. [, ] The specific products formed, as well as the lifetime of the intermediate photoenols, are influenced by the substituents on the 1-hydroxy-2-indanone molecule. []

Q12: What is the significance of photoenol formation from 1-hydroxy-2-indanones?

A12: This photochemical pathway offers an alternative route to generate photoenols. The process and the subsequent reactions of the photoenols provide insights into photochemical reaction mechanisms and potential synthetic applications. [, ]

Q13: What are some potential applications of this compound and its derivatives?

A13: this compound derivatives have shown potential in various areas, including:

  • Tyrosinase inhibitors: Curcumin analogs based on the this compound scaffold exhibit strong inhibitory effects on tyrosinase, making them potentially useful in food preservation. []
  • Ligand precursors: Substituted indenes, easily synthesized from this compound, are valuable precursors for transition-metal complexes used in catalysis. []

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